(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-4-13(18)17-9-6-11(7-10-17)19-14-12(15)5-3-8-16-14/h2-5,8,11H,6-7,9-10H2,1H3/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXNCAPGEVWUCQ-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one typically involves the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, is subjected to nucleophilic substitution reactions to introduce the desired functional groups.
Etherification: The chloropyridine intermediate is reacted with piperidine under basic conditions to form the ether linkage.
Formation of the Butenone Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the butenone group to a butanol group.
Substitution: The chloropyridine moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chloropyridine derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
In medicinal chemistry, (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has potential applications as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its reactivity allows for the modification of material surfaces to achieve desired characteristics.
Mechanism of Action
The mechanism of action of (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloropyridine moiety may bind to specific sites on these targets, modulating their activity. The piperidine ring and butenone group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between “(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one” and related compounds can be analyzed using available analogs from chemical databases. Below is a comparative analysis based on substituent variations, molecular properties, and inferred biological relevance:
Table 1: Structural and Molecular Comparison
Key Observations :
The trifluoromethyl group (-CF₃) in BI81681 increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Molecular Weight and Pharmacokinetics :
- The target compound has a lower molecular weight (295.76 vs. 314.30 g/mol), which could favor better bioavailability. However, the -CF₃ group in BI81681 might prolong metabolic stability due to resistance to oxidative degradation .
Biological Activity: While direct studies on the target compound are scarce, analogs with α,β-unsaturated ketone moieties are known to exhibit kinase inhibitory activity. The chlorine atom in the pyridine ring may enhance binding affinity to hydrophobic pockets in enzyme active sites, whereas -CF₃ in BI81681 could modulate selectivity for targets like tyrosine kinases .
Comparison with Other Scaffolds :
The compound “N'-cyclohexyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide” (BI81678, CAS 941939-99-7) diverges significantly in structure, featuring a tetrahydroquinoline core and ethanediamide group. This highlights the diversity of pharmacophores in related chemical libraries but limits direct comparability to the target compound.
Research Findings and Limitations
- Computational Predictions: Molecular docking studies (using software like AutoDock) suggest that the 3-chloropyridin-2-yloxy group could interact with conserved lysine residues in kinase ATP-binding pockets, similar to known inhibitors like imatinib.
- Gaps in Data: No peer-reviewed studies explicitly address the target compound’s biological activity or toxicity. Current inferences are based on structural analogs and computational models .
Biological Activity
(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a chloropyridine moiety linked to a piperidine ring through an ether bond, along with a butenone side chain. Its molecular formula is with a molecular weight of 332.8 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClN₂O₃ |
| Molecular Weight | 332.8 g/mol |
| CAS Number | 1448059-52-6 |
The biological activity of (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is primarily attributed to its interaction with various molecular targets in biological systems. The chloropyridine component is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring enhances the binding affinity and specificity towards these targets, making it a candidate for drug development.
Antimicrobial Activity
Research has indicated that compounds similar to (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one exhibit significant antimicrobial properties. In vitro studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Antioxidant Activity
The compound has also been evaluated for its antioxidant capacity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. The presence of the chloropyridine moiety contributes to its ability to scavenge free radicals effectively.
Study 1: Inhibition of Enzyme Activity
A study investigated the inhibition of dihydroorotate dehydrogenase (DHODH) by compounds structurally related to (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one. The results demonstrated that these compounds could inhibit DHODH more effectively than known inhibitors like brequinar and teriflunomide .
Study 2: Binding Affinity Analysis
Docking studies have been performed to elucidate the binding interactions between (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one and bovine serum albumin (BSA). These studies indicated strong binding interactions, suggesting potential for therapeutic applications in drug delivery systems .
Comparative Analysis with Similar Compounds
The biological activity of (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one can be compared with other piperidine derivatives and chloropyridine-containing compounds. For instance, compounds containing similar structural motifs have shown varying degrees of activity against different biological targets.
| Compound Name | Activity Level | Target |
|---|---|---|
| (E)-1-(4-(chlorophenyl)piperidinyl)butenone | Moderate | Antimicrobial |
| 3-Chloropyridine Derivative | High | Enzyme Inhibition |
| Piperidine Derivative with Furan Side Chain | Moderate | Antioxidant |
Q & A
Q. How do computational studies predict physicochemical properties and bioavailability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
